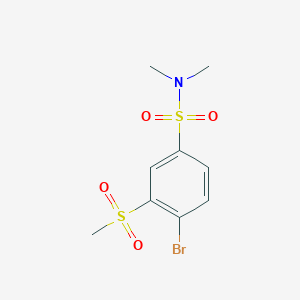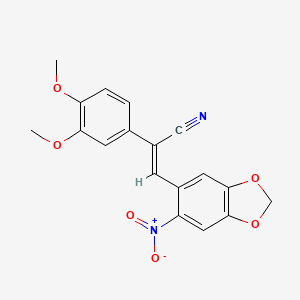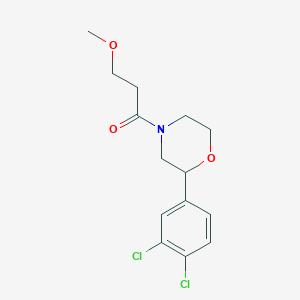![molecular formula C12H11N3OS B5377091 5-(dimethylamino)-2-[2-(2-thienyl)vinyl]-1,3-oxazole-4-carbonitrile](/img/structure/B5377091.png)
5-(dimethylamino)-2-[2-(2-thienyl)vinyl]-1,3-oxazole-4-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(dimethylamino)-2-[2-(2-thienyl)vinyl]-1,3-oxazole-4-carbonitrile is a potent chemical compound that has gained significant attention in the field of scientific research due to its unique properties. This compound is commonly referred to as DTA-1 and is known for its ability to activate and stimulate immune cells, making it a promising candidate for immunotherapy.
作用機序
DTA-1 activates and stimulates immune cells by binding to a protein called glucocorticoid-induced TNFR-related protein (GITR) on the surface of immune cells. This binding leads to the activation of signaling pathways that enhance the activity of immune cells, leading to enhanced immune responses against cancer cells. DTA-1 has also been found to suppress the activity of regulatory T cells, which are responsible for suppressing immune responses. By suppressing regulatory T cells, DTA-1 enhances the activity of effector T cells, leading to enhanced immune responses.
Biochemical and Physiological Effects:
DTA-1 has been found to have several biochemical and physiological effects. It has been shown to enhance the production of cytokines, such as interferon-gamma and interleukin-2, which are important for immune responses. DTA-1 has also been found to enhance the activity of natural killer cells, which are responsible for killing cancer cells. Additionally, DTA-1 has been found to suppress the activity of regulatory T cells, leading to enhanced immune responses against cancer cells.
実験室実験の利点と制限
DTA-1 has several advantages for lab experiments. It is a potent compound that can be used in low concentrations, making it cost-effective. Additionally, DTA-1 has been found to be stable in various conditions, making it suitable for various lab experiments. However, DTA-1 has some limitations for lab experiments. It has been found to have off-target effects on some immune cells, which can lead to unwanted immune responses. Additionally, DTA-1 has been found to have a short half-life, which can limit its effectiveness in some experiments.
将来の方向性
There are several future directions for the research of DTA-1. One direction is to explore the use of DTA-1 in combination with other immunotherapies, such as checkpoint inhibitors and cancer vaccines, to enhance their efficacy. Another direction is to explore the use of DTA-1 in the treatment of autoimmune diseases, such as multiple sclerosis and rheumatoid arthritis. Additionally, there is a need to explore the safety and efficacy of DTA-1 in clinical trials to determine its potential as a therapeutic agent for cancer and autoimmune diseases.
Conclusion:
In conclusion, DTA-1 is a potent compound that has gained significant attention in the field of scientific research due to its unique properties. It has shown promising results in various scientific research applications, particularly in the field of immunotherapy. DTA-1 activates and stimulates immune cells, leading to enhanced immune responses against cancer cells. While there are some limitations for lab experiments, there are several future directions for the research of DTA-1, including exploring its use in combination with other immunotherapies and in the treatment of autoimmune diseases.
合成法
DTA-1 can be synthesized through a multistep process involving several chemical reactions. The first step involves the synthesis of 2-(2-thienyl)acetaldehyde, which is then reacted with dimethylamine to form 2-(2-thienyl)vinyl-N,N-dimethylamine. This intermediate is then reacted with ethyl oxalyl chloride to form 5-(dimethylamino)-2-[2-(2-thienyl)vinyl]-1,3-oxazole-4-carbonitrile. The final product is then purified through column chromatography to obtain pure DTA-1.
科学的研究の応用
DTA-1 has shown promising results in various scientific research applications, particularly in the field of immunotherapy. It has been shown to activate and stimulate immune cells, such as T cells and natural killer cells, leading to enhanced immune responses against cancer cells. DTA-1 has also been found to be effective in treating autoimmune diseases by suppressing the activity of autoreactive T cells. Additionally, DTA-1 has been used in preclinical studies to enhance the efficacy of cancer vaccines and adoptive T cell therapy.
特性
IUPAC Name |
5-(dimethylamino)-2-[(E)-2-thiophen-2-ylethenyl]-1,3-oxazole-4-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3OS/c1-15(2)12-10(8-13)14-11(16-12)6-5-9-4-3-7-17-9/h3-7H,1-2H3/b6-5+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJHQTLNJWKIQAP-AATRIKPKSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=C(N=C(O1)C=CC2=CC=CS2)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C1=C(N=C(O1)/C=C/C2=CC=CS2)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![methyl 1-{[1-(3-chloro-4-methylphenyl)-5-oxopyrrolidin-3-yl]carbonyl}piperidine-4-carboxylate](/img/structure/B5377014.png)
![N-[5-(sec-butylthio)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B5377018.png)
![N-ethyl-5-[(2-fluorophenoxy)methyl]-N-(tetrahydro-2H-pyran-4-ylmethyl)-1H-pyrazole-3-carboxamide](/img/structure/B5377034.png)
![2-{4-[2-oxo-2-(5-phenyl-4,5-dihydro-1H-pyrazol-1-yl)ethyl]piperazin-1-yl}pyrimidine](/img/structure/B5377035.png)
![1-(4-fluorophenyl)-4-[(4-phenyl-1-piperazinyl)carbonyl]-2-pyrrolidinone](/img/structure/B5377042.png)
![2-[2-(2-furyl)vinyl]-1-[2-(2-methylphenoxy)ethyl]-1H-benzimidazole](/img/structure/B5377058.png)
![2,6-difluoro-N-[1-(tetrahydro-2-furanyl)ethyl]benzamide](/img/structure/B5377064.png)
![N-[(6-fluoro-1H-benzimidazol-2-yl)methyl]-N-methyl-2-[1-(3-methylbutyl)-3-oxo-2-piperazinyl]acetamide](/img/structure/B5377071.png)
![4-cyclopentyl-N-[1-(3-methylpyridin-2-yl)propyl]pyrimidin-2-amine](/img/structure/B5377076.png)


![N-[2-(2-isopropyl-1,3-thiazol-4-yl)ethyl]-4-(3-pyrrolidinyl)benzamide hydrochloride](/img/structure/B5377099.png)
![N-[1-(3-methoxyphenyl)ethyl]-2-oxo-2H-chromene-3-carboxamide](/img/structure/B5377106.png)